2-Amino-4-chloro-4-methylpentanoic acid hydrochloride
Overview
Description
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO2 and a molecular weight of 202.08 g/mol . It is a derivative of amino acids and is characterized by the presence of an amino group, a chloro group, and a methyl group attached to a pentanoic acid backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of 2-Amino-4-chloro-4-methylpentanoic acid hydrochloride may involve large-scale chlorination reactors and the use of automated systems to control the reaction parameters. The final product is usually purified through crystallization or distillation to achieve the desired purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 2-Amino-4-methylpentanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-4-methylpentanoic acid or 4-chloro-4-methyl-2-pentanone.
Reduction: Formation of 2-Amino-4-methylpentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The presence of the amino and chloro groups allows for specific binding interactions, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorobutanoic acid hydrochloride
- 2-Amino-4-methylpentanoic acid hydrochloride
- 2-Amino-4-chloro-4-methylbutanoic acid hydrochloride
Uniqueness
2-Amino-4-chloro-4-methylpentanoic acid hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and methyl groups on the pentanoic acid backbone differentiates it from other similar compounds and allows for unique interactions in chemical reactions and biological systems .
Properties
IUPAC Name |
2-amino-4-chloro-4-methylpentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2.ClH/c1-6(2,7)3-4(8)5(9)10;/h4H,3,8H2,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDIDYLRPRTMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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